molecular formula C25H28O6 B7776906 5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid

5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid

Cat. No.: B7776906
M. Wt: 424.5 g/mol
InChI Key: VDFPTHMEJGOVST-UHFFFAOYSA-N
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Description

5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid is a synthetic compound with complex molecular architecture. Its structure features a unique benzo[c]chromen core, making it an interesting subject for various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid involves multiple steps starting from simpler organic molecules. Typically, this involves an initial cyclization to form the benzo[c]chromen core, followed by alkylation and esterification reactions to append the furan and carboxylic acid moieties. Reaction conditions often require controlled temperatures, catalysts like Lewis acids, and protective groups to manage reactive intermediates.

Industrial Production Methods

For industrial-scale production, continuous flow chemistry might be employed to streamline synthesis and improve yield. Specific methods would depend on the availability of starting materials and desired purity levels, often leveraging automated reactors and chromatographic purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to produce ketones or carboxylic acids.

  • Reduction: : Can be reduced to alcohols.

  • Substitution: : Functional groups can be substituted to create derivatives with altered properties.

Common Reagents and Conditions

  • Oxidation: : Often uses reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.

  • Substitution: : Involves halogenating agents like thionyl chloride or nucleophiles for electrophilic substitution.

Major Products

The major products depend on the reaction type: ketones and alcohols from oxidation and reduction respectively, and various substituted derivatives from substitution reactions.

Properties

IUPAC Name

5-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-2-3-4-5-8-16-13-20-18-9-6-7-10-19(18)25(28)31-23(20)14-22(16)29-15-17-11-12-21(30-17)24(26)27/h11-14H,2-10,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFPTHMEJGOVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)O)OC(=O)C4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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